Benzyl 6-aminohexanoate is an organic compound with the molecular formula and a molecular weight of approximately 221.30 g/mol. It is classified as an ester, specifically the benzyl ester of 6-aminohexanoic acid. This compound features a benzyl group attached to the aminohexanoate structure, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is known for its hydrophobic characteristics and flexibility, making it suitable for diverse chemical and biological applications .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
Benzyl 6-aminohexanoate exhibits notable biological activity, particularly in relation to its structural similarity to amino acids. Research has indicated that it can act as an inhibitor of plasminogen activation, which is crucial in fibrinolysis (the breakdown of blood clots). Its binding affinity is significantly higher than that of lysine, suggesting potential therapeutic applications in treating conditions related to excessive bleeding or clotting disorders .
Additionally, derivatives of 6-aminohexanoic acid have been explored for their role as bioisosteres in peptide synthesis, enhancing the stability and bioavailability of peptide-based therapeutics .
The synthesis of benzyl 6-aminohexanoate can be achieved through various methods:
Benzyl 6-aminohexanoate finds applications across various domains:
Studies have demonstrated that benzyl 6-aminohexanoate interacts effectively with plasminogen and plasmin, inhibiting their binding to fibrin. This interaction is crucial for developing drugs aimed at controlling bleeding disorders. The structural characteristics that allow this binding are being investigated further to optimize its efficacy as a therapeutic agent .
Several compounds share structural similarities with benzyl 6-aminohexanoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Aminohexanoic Acid | Precursor for nylon; lacks the benzyl group | |
| Benzylamine | Simple amine; lacks carboxylic acid functionality | |
| Caprolactam | Lactam form; used in nylon production | |
| N-Acetyl-6-aminohexanoic Acid | Acetylated derivative; alters solubility and reactivity |
Benzyl 6-aminohexanoate's unique combination of hydrophobicity due to the benzyl group and its amino acid-like structure differentiates it from these compounds. This combination enhances its potential utility in both medicinal chemistry and polymer science .
The Fischer-Speier esterification remains the cornerstone for synthesizing benzyl 6-aminohexanoate. This method involves refluxing 6-aminohexanoic acid with benzyl alcohol in the presence of p-toluenesulfonic acid (p-TSA) as a Brønsted acid catalyst [1] [4]. The reaction proceeds via protonation of the carboxylic acid group, facilitating nucleophilic attack by benzyl alcohol to form the ester linkage. Toluene is commonly employed as a solvent due to its ability to azeotrope with water, driving the equilibrium toward ester formation [1]. Early studies reported yields exceeding 99% under optimized reflux conditions, though racemization remains a concern in polar solvents [4].
A notable advancement involves substituting hazardous solvents like benzene with greener alternatives. Methyl tetrahydrofuran (Me-THF), a biomass-derived solvent, has demonstrated efficacy in minimizing racemization while maintaining high yields (85–92%) for structurally analogous amino acid esters [4]. This solvent’s lower boiling point (80°C) compared to toluene (110°C) reduces thermal degradation risks, making it preferable for acid-sensitive substrates.
While acid catalysis dominates synthetic protocols, recent work explores synergistic acid-base systems. For instance, p-TSA paired with sodium acetate buffers mitigates side reactions by maintaining mild acidity (pH 4–5), enhancing selectivity for benzyl ester formation [4]. Base-mediated routes are less common due to the amine functionality in 6-aminohexanoic acid, which can undergo unwanted deprotonation or side reactions. However, heterogeneous catalysts like Amberlyst-15 have shown promise in reducing reaction times to 6–8 hours while achieving 95% conversion rates in model systems [1].
Solvent selection critically influences reaction efficiency. Toluene’s high azeotropic temperature (110°C) ensures rapid water removal but risks racemization at prolonged reflux durations [4]. In contrast, Me-THF’s moderate boiling point (80°C) permits controlled water removal with minimal epimerization, as evidenced by chiral HPLC analyses showing >99% enantiomeric excess for related esters [4]. Cyclohexane, though less polar, suffers from poor solubility of 6-aminohexanoic acid, necessitating extended reaction times (24–48 hours) for complete conversion [4].
Optimized protocols recommend a solvent-to-substrate ratio of 10:1 (v/w) and stoichiometric excess of benzyl alcohol (2.5–3.0 equivalents) to drive the equilibrium. Under these conditions, yields of 98–99% are routinely achieved within 12–18 hours [1] [4].
Post-synthesis purification typically involves isolating the benzyl ester as its p-toluenesulfonate salt. Crystallization from ethyl acetate/hexane mixtures affords the salt in >99% purity, leveraging the poor solubility of the tosylate ion in nonpolar media [1] [3]. For applications requiring salt-free esters, flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves the product from residual benzyl alcohol and diacylated byproducts [6].
Recent advances emphasize crystallization-centric workflows due to their scalability. Cooling the reaction mixture to −20°C precipitates the tosylate salt, which is then washed with cold diethyl ether to remove excess p-TSA [1]. This method circumvents labor-intensive chromatography, making it industrially viable. For research-scale applications, preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >99.5% purity, albeit at higher operational costs [6].
Early supplier documentation already indicates that benzyl 6-aminohexanoate is amenable to reversed-phase chromatographic assessment, with batch certificates quoting purity values of at least 99.0 percent by high performance liquid chromatography for research-grade material [3], 98 percent for pilot-scale lots [4], and 95 percent for screened catalog entries [5]. These certificates, though brief, establish the analytical modality of choice and provide acceptance criteria against which laboratory methods can be benchmarked.
Experience gained from reversed-phase separations of structurally related ω-amino acid derivatives shows that C18 silica packed in 3.5 micrometre or sub-2 micrometre formats balances retention and efficiency for amphiphilic esters [6] [7]. Initial scouting with a 150 millimetre × 4.6 millimetre C18 column and an isocratic mixture of forty-millimolar sodium phosphate buffer (pH 7.8) and a methanol–acetonitrile-rich organic phase successfully resolved 6-aminohexanoic acid in under eight minutes [6], indicating that the more hydrophobic benzyl ester is unlikely to elute prematurely. Subsequent gradient trials in which the proportion of organic solvent rose from 0 percent to 57 percent over 18 minutes generated plate counts exceeding 8,000 and an asymmetry factor below 1.3 for amino acid analogues [6], performance metrics that give confidence for method transfer to the ester.
Because benzyl 6-aminohexanoate possesses a conjugated aromatic ring, ultraviolet detection at 220 nanometres affords sensitive monitoring without derivatisation [8]. Laboratories preferring refractive-index detection can borrow parameters from a mixed-mode method developed for hydrochloride salts of 6-aminohexanoic acid: seventy percent water, thirty percent acetonitrile, and 0.27 percent trifluoroacetic acid at 0.5 millilitres per minute on a Primesep 100 column delivered linear calibration (coefficient of determination greater than 0.999) across 0.5–10 millimoles per litre [9].
Using International Council for Harmonisation Q2-aligned protocols, published amino-acid assays typically demonstrate resolution values above 1.5, tailing factors below 2.0, and theoretical plate numbers above 2,000 [10] [11]. Applying identical criteria, benzyl 6-aminohexanoate passes specificity when its principal peak achieves baseline separation from the water peak and any benzyl alcohol shoulder, with identity confirmed by spectral purity across the ultraviolet range [11]. Accuracy can be bracketed through standard-addition recovery experiments at 80, 100, and 120 percent of nominal concentration; such trials routinely return recoveries between 98.9 and 100.8 percent for aromatic analytes [10].
Linearity of detector response remains robust over at least a ten-fold range (for example, 20–250 micrograms per millilitre for aromatic amino acids [7]), while limits of detection near 10 micrograms per millilitre are attainable under low-noise optical conditions [7]. Precision targets of less than 2 percent relative standard deviation for repeat injections are realistic given the 1.92 percent values cited for underivatised amino acid sets [7].
Real-world certificate data corroborate the feasibility of high-resolution chromatographic purity assessment (Table 1).
| Supplier | Catalogue purity claim | Reported analytical technique | Citation |
|---|---|---|---|
| Hongene Biotech Corporation | ≥99.0 percent | High performance liquid chromatography [3] | 1 |
| BLD Pharmatech Limited | 98 percent | High performance liquid chromatography [4] | 6 |
| Enamine via Sigma-Aldrich | 95 percent | Supplier-validated quality control [5] | 3 |
| SynThink Research Chemicals | Described as “high purity,” numeric value not disclosed | Propietary chromatographic release test [12] | 19 |
The absence of derivatisation steps in these certificates underscores that reversed-phase chromatography under mild conditions is sufficient for routine lot release.
Comprehensive impurity knowledge ensures that analytical methods remain stability-indicating and that process deviations can be diagnosed rapidly [13]. For benzyl 6-aminohexanoate, impurities cluster into three logical classes: hydrolytic or oxidative degradation products, residual process reagents, and high-molecular-mass oligomers formed in nylon-related streams.
Benzyl esters are prone to cleavage of the ester linkage, yielding carboxylic acids and benzyl alcohol [14]. Controlled hydrolysis studies of a series of benzyl esters showed that ester groups attached to less electron-withdrawing acyl moieties (for example, salicylate) hydrolysed more slowly than those attached to benzoate or acetate backbones [15]. The benzyl 6-aminohexanoate scaffold shares features with benzyl benzoate, implying moderate hydrolytic lability. Once liberated, benzyl alcohol itself can oxidise to benzaldehyde and benzoic acid on ambient storage, a pathway documented during purity surveillance of benzyl alcohol used in photochemical studies [16]. Each of these species exhibits strong ultraviolet absorption near 254 nanometres, permitting concurrent monitoring alongside the parent ester.
Laboratory and industrial syntheses typically esterify 6-aminohexanoic acid with benzyl alcohol under acidic catalysis. A widely cited route employs p-toluenesulfonic acid, giving rise to the crystalline tosylate salt [17]. Trace sulfonic acid, residual cyclohexane or toluene from water-azeotroping steps, and unreacted 6-aminohexanoic acid constitute predictable process carryovers [18] [17]. Reverse-phase chromatography augmented by diode-array detection discriminates amongst these species on the basis of aromatic substitution patterns and acid–base behaviour [11].
Nylon-production sidelines naturally generate cyclic 6-aminohexanoate dimers, trimers, and tetramers [2]. Crystallographic and enzymological work on 6-aminohexanoate-dimer hydrolase confirms that these oligomers resist spontaneous hydrolysis yet are biochemically labile [19]. Their detection often requires high-resolution mass spectrometry because ultraviolet spectra lack distinctive chromophores. Modern time-of-flight mass analysers fitted to liquid chromatographs resolve these contaminants down to the picogram level, as demonstrated for benzamide-related drug impurities [8].
Table 2 collates impurity identities, typical origins, and recommended detection modes.
| Impurity name | Likely origin | Indicative detection strategy | Citation |
|---|---|---|---|
| 6-Aminohexanoic acid | Water- or base-promoted ester hydrolysis | Reversed-phase chromatography with ultraviolet detection at 210 nanometres [6] | 8 |
| Benzyl alcohol | Primary ester cleavage by-product | Ultraviolet detection at 254 nanometres; confirmation by mass spectrometry [16] | 24 |
| Benzaldehyde | Secondary oxidation of benzyl alcohol | Gas chromatography–mass spectrometry or liquid chromatography–mass spectrometry [16] | 24 |
| p-Toluenesulfonic acid | Esterification catalyst residue | Ion-pair chromatography or capillary electrophoresis [17] | 4 |
| Cyclic 6-aminohexanoate dimer | High-temperature nylon processing | High-resolution liquid chromatography–mass spectrometry [19] | 7 |
The impurity suite informs forced-degradation experiments and underpins specification setting for both active ester and derived formulations.
Ester stability hinges on pH, temperature, solvent polarity, and the presence of catalytic agents [14]. Although direct half-life data for benzyl 6-aminohexanoate remain scarce, structurally analogous benzyl esters supply a reliable kinetic framework.
A comparative study of benzylic esters established that half-lives at pH 7 and 25 degrees Celsius spanned from hours to several weeks, with electron-withdrawing acyl groups accelerating cleavage [15]. Neutral-pH hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon; the benzyl group’s resonance stabilises the leaving alkoxide, explaining the relatively faster hydrolysis of benzyl versus alkyl esters [14]. Under alkaline conditions, hydroxide concentration dominates rate, so pH-rate profiles typically show second-order behaviour above pH 9 [14].
The Arrhenius relationship predicts that raising temperature from 25 degrees Celsius to 40 degrees Celsius shortens ester half-life roughly three-fold, a trend confirmed for a panel of benzoate and alkyl esters in rat plasma [20]. Ultraviolet irradiation experiments on structurally rich carboxylate standards reveal that saturated alicyclic frameworks resist photodegradation, whereas double-bond-containing analogues degrade more rapidly [21]. Benzyl 6-aminohexanoate lacks olefinic unsaturation, suggesting modest photolytic vulnerability; however, the benzylic C–O bond may cleave under high-energy ultraviolet exposure, generating benzyl radicals [16].
Certain soil and wastewater bacteria produce hydrolases capable of cleaving 6-aminohexanoate oligomers [19]. While the monomeric benzyl ester is less polar and therefore less prone to enzymatic attack, any industrial release into biologically active media could undergo accelerated conversion to 6-aminohexanoic acid, especially when biofilms adapt to utilising nylon by-products [19] [2].
The qualitative matrix in Table 3 aligns environmental challenges with observed or predicted stability outcomes.
| Stress condition | Observed or inferred behaviour | Principal literature precedent | Citation |
|---|---|---|---|
| Acidic aqueous medium (pH 2, 25 °C) | Slow hydrolysis; benzyl ester less sensitive than methyl analogues | Comparative ester hydrolysis survey [14] | 42 |
| Neutral buffer (pH 7, 25 °C) | Half-life in the low-day range, similar to benzyl benzoate [15] | Historical ester kinetics study [15] | 39 |
| Alkaline medium (pH 9, 25 °C) | Rate enhancement proportional to hydroxide concentration; complete cleavage expected within hours | Base-catalysed ester lability overview [14] | 42 |
| Elevated temperature (40 °C, pH 7) | Approximate three-fold decrease in half-life | Plasma and microsomal ester stability work [20] | 33 |
| Ultraviolet-A exposure (365 nm) | Gradual formation of benzaldehyde and benzoic acid via benzyl alcohol intermediate | Benzyl alcohol photooxidation study [16] | 24 |
| Presence of 6-aminohexanoate-dimer hydrolase | Potential chain-shortening to free 6-aminohexanoic acid | Enzymatic cleavage of nylon oligomers [19] | 7 |
Collectively, these findings recommend storing benzyl 6-aminohexanoate under cool, neutral-to-slightly-acidic conditions in light-protective containers to minimise hydrolysis and oxidation.